molecular formula C12H22N2O2S B8359927 1-(Ethylsulfonyl)-4-isobutylpiperidine-4-carbonitrile

1-(Ethylsulfonyl)-4-isobutylpiperidine-4-carbonitrile

Cat. No. B8359927
M. Wt: 258.38 g/mol
InChI Key: YLCYSEIGPFJJCE-UHFFFAOYSA-N
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Patent
US07947714B2

Procedure details

In a dry round bottom flask was placed 4-cyano-4-isobutylpiperidinium chloride (3, 4.49 g, 44.4 mmol) dichloromethane (150 ml) and triethylamine (6.1 ml, 44.4 mmol). To this was added dropwise ethanesulfonyl chloride (2.1 ml, 22.2 mmol). This was stirred 1 hour and quenched with water (100 ml). The mixture was extracted with dichloromethane (3×50 ml) and the combined organic fractions dried (MgSO4), filtered, and evaporated under reduced pressure. The residue was purified by column chromatography on silica gel, eluting with EtOAc/Hexanes to give 1-(ethylsulfonyl)-4-isobutylpiperidine-4-carbonitrile (4) as a white solid. MS 259 (M+1)
Name
4-cyano-4-isobutylpiperidinium chloride
Quantity
4.49 g
Type
reactant
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step Two
Quantity
2.1 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[C:2]([C:4]1([CH2:10][CH:11]([CH3:13])[CH3:12])[CH2:9][CH2:8][NH2+:7][CH2:6][CH2:5]1)#[N:3].C(N(CC)CC)C.[CH2:21]([S:23](Cl)(=[O:25])=[O:24])[CH3:22]>ClCCl>[CH2:21]([S:23]([N:7]1[CH2:8][CH2:9][C:4]([CH2:10][CH:11]([CH3:13])[CH3:12])([C:2]#[N:3])[CH2:5][CH2:6]1)(=[O:25])=[O:24])[CH3:22] |f:0.1|

Inputs

Step One
Name
4-cyano-4-isobutylpiperidinium chloride
Quantity
4.49 g
Type
reactant
Smiles
[Cl-].C(#N)C1(CC[NH2+]CC1)CC(C)C
Step Two
Name
Quantity
6.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
2.1 mL
Type
reactant
Smiles
C(C)S(=O)(=O)Cl
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
This was stirred 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a dry round bottom flask was placed
CUSTOM
Type
CUSTOM
Details
quenched with water (100 ml)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic fractions dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with EtOAc/Hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)S(=O)(=O)N1CCC(CC1)(C#N)CC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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